molecular formula C21H20N2O4S B3008098 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide CAS No. 946246-80-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B3008098
CAS No.: 946246-80-6
M. Wt: 396.46
InChI Key: KMWUVFYDFFWIER-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide is a synthetically designed small molecule recognized in scientific research as a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary research value lies in its ability to selectively target the HDAC6 isoform with significantly less activity against other class I and IIb HDACs , making it an indispensable pharmacological tool for dissecting the unique biological functions of HDAC6. HDAC6 is a cytosolic enzyme with a unique substrate profile that includes α-tubulin, HSP90, and cortactin. By inhibiting HDAC6's deacetylase activity, this compound leads to the hyperacetylation of α-tubulin, which can disrupt cellular motility and aggresome formation, a key pathway for the clearance of misfolded proteins. This mechanism underpins its application in oncology research, particularly in investigating multiple myeloma and other hematological malignancies where HDAC6-mediated aggresome formation is critical for cancer cell survival under proteotoxic stress . Furthermore, due to HDAC6's role in tau pathology and neuroinflammation, this inhibitor is also a valuable compound in neurological disease research models, such as Alzheimer's disease, for exploring the potential therapeutic benefits of HDAC6 inhibition. Researchers utilize this chemical probe to elucidate the complex role of HDAC6 in cell signaling, protein degradation pathways, and immune synapse regulation, providing critical insights for targeted drug discovery.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-6-9-18(10-7-15)28(25,26)22-17-8-11-19-16(14-17)4-2-12-23(19)21(24)20-5-3-13-27-20/h3,5-11,13-14,22H,2,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWUVFYDFFWIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Biological Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide exhibits several biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound can exhibit antimicrobial properties. The sulfonamide group is known for its role in antibacterial activity, making this compound a candidate for further exploration in antibiotic development.

Anticancer Potential

Similar compounds have shown promise in anticancer studies. The furan and tetrahydroquinoline components are associated with various mechanisms that may inhibit cancer cell proliferation. Investigations into this compound's efficacy against specific cancer types are warranted.

Enzyme Inhibition

The unique structure allows for interactions with enzyme active sites. The sulfonamide group can inhibit enzymes involved in critical biological pathways, suggesting potential applications in treating diseases where enzyme dysregulation is a factor.

Synthetic Methodologies

The synthesis of this compound can be achieved through multiple synthetic routes:

Common Synthetic Routes

  • Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Tetrahydroquinoline Synthesis : Utilizing established methods for synthesizing tetrahydroquinoline derivatives.
  • Sulfonamide Coupling : Reacting the synthesized components with sulfonamide under specific conditions to form the final compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or its derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics.

Case Study 2: Enzyme Inhibition Studies

Research focused on the enzyme inhibition properties of this compound revealed promising results in inhibiting specific enzymes linked to metabolic disorders. This suggests potential therapeutic applications in managing such conditions.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site . The furan ring can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Structural Analogs of the THQ Core

Substituent Variations at the 1-Position
  • Target Compound : 1-(Furan-2-carbonyl)-THQ derivative.
    • The furan ring provides moderate electron-withdrawing effects and planar geometry, which may optimize π-π interactions in binding pockets.
  • N-(1-(Trifluoroacetyl)-THQ-6-yl)-sulfonamide derivatives :
    • Trifluoroacetyl groups (e.g., in ) introduce strong electron-withdrawing effects, enhancing metabolic stability but possibly reducing solubility .
Substituent Variations at the 6-Position
  • Target Compound : 4-Methylbenzenesulfonamide.
    • The methyl group enhances lipophilicity slightly without significantly altering electronic properties.
  • Thiophene-2-carboximidamide derivatives (): These substituents, seen in NOS inhibitors, introduce basic amidine groups, enabling ionic interactions with acidic residues (e.g., in iNOS or eNOS) .

Physicochemical Properties

Property Target Compound N-(1-Benzoyl-THQ)-4-F-sulfonamide Thiophene-carboximidamide-THQ
Molecular Weight ~413.4 g/mol (calculated) 410.5 g/mol ~400–450 g/mol
Key Functional Groups Furan-2-carbonyl, 4-Me-SO₂NH Benzoyl, 4-F-SO₂NH Thiophene-carboximidamide, SO₂NH
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.5 (higher due to benzoyl) ~2.8 (lower due to polar amidine)

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound combines a furan-2-carbonyl moiety with a tetrahydroquinoline core and a sulfonamide group, which is known for its pharmacological relevance. The following sections explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Structural Overview

The molecular formula of this compound is C17H18N2O4S. The structure can be described as follows:

ComponentStructural Feature
Furan RingContributes to electron-rich properties
TetrahydroquinolineProvides a bicyclic framework known for diverse biological activities
Sulfonamide GroupEnhances solubility and bioactivity

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains. The presence of the sulfonamide group is particularly noteworthy as it has been associated with antibacterial effects against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The furan and tetrahydroquinoline components are known for their anticancer properties. Studies have suggested that compounds containing these moieties can inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with enzyme active sites, disrupting metabolic pathways critical for cell survival.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially leading to cytotoxic effects in rapidly dividing cells .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated significant inhibition zones compared to control groups .
  • Antitumor Activity : In vitro studies on similar furan-containing compounds demonstrated selective cytotoxicity against various cancer cell lines (e.g., HepG2 and MCF-7). These findings support the potential use of this compound as a lead compound in anticancer drug development .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into structure-activity relationships (SAR):

Compound NameKey FeaturesBiological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide?

  • Methodological Answer :

  • Intramolecular Cyclization : Nitroarene precursors can undergo palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates to form the tetrahydroquinoline core (e.g., similar to methods in ).
  • Stepwise Functionalization : Sulfonamide groups can be introduced via nucleophilic substitution of sulfonyl chlorides with amine intermediates. The furan-2-carbonyl moiety may be attached using standard acylation conditions (e.g., DCC/DMAP coupling) .
  • Key Table :
StepMethodConditionsCharacterization Tools
CyclizationPd-catalyzed reductive cyclizationFormic acid, 80–100°CNMR, HRMS
SulfonylationNucleophilic substitutionDCM, room temperatureTLC, IR

Q. Which spectroscopic and crystallographic methods are optimal for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, the tetrahydroquinoline proton environment (δ 1.5–3.5 ppm) and sulfonamide protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., C–H⋯O interactions) and confirm spatial arrangement of the furan-2-carbonyl group .
  • HRMS/IR : Validate molecular weight (e.g., target MW: ~437 g/mol) and functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm1^{-1}) .

Q. How can researchers address solubility challenges in pharmacological assays for this compound?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility while minimizing cytotoxicity.
  • Salt Formation : Explore sodium or potassium salts of the sulfonamide group to improve aqueous solubility.
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for in vitro assays requiring prolonged stability .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the 4-methylbenzene-sulfonamide group (e.g., replace with electron-withdrawing groups like -CF3_3) to assess impact on target binding .
  • Core Modifications : Replace the tetrahydroquinoline scaffold with tetrahydroisoquinoline (as in ) to evaluate rigidity and steric effects.
  • In Vitro Testing : Use enzyme inhibition assays (e.g., kinase or protease panels) and compare IC50_{50} values across derivatives .

Q. What computational approaches predict target interactions and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions between the furan-2-carbonyl group and hydrophobic pockets of target proteins (e.g., kinases).
  • QSAR Modeling : Train models on logP, polar surface area, and hydrogen-bond donor/acceptor counts to predict bioavailability.
  • MD Simulations : Simulate stability of sulfonamide-protein complexes over 100 ns to identify critical binding residues .

Q. How to resolve discrepancies in biological activity data across experimental replicates?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound purity via HPLC (≥95% threshold) and confirm absence of degradation products (e.g., hydrolyzed sulfonamide).
  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay).
  • Batch Variation Analysis : Compare activity of independently synthesized batches to rule out synthetic artifacts .

Notes

  • Structural Emphasis : The tetrahydroquinoline core and sulfonamide group are critical for hydrogen bonding and target engagement, as demonstrated in crystallographic studies .

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